
(5Z,8Z,11Z,14Z,16S)-16-hydroxyeicosa-5,8,11,14-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16(S)-HETE(1-) is a 16-HETE(1-) that is the conjugate base of 16(S)-HETE, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of a 16(S)-HETE. It is an enantiomer of a 16(R)-HETE(1-).
Scientific Research Applications
Synthesis and Chemical Properties
A robust synthesis method for a closely related compound, (5Z,8Z,11Z,13E)(15S)-15-hydroxyeicosa-5,8,11,13-tetraenoic acid sodium salt, has been developed, demonstrating the feasibility of large-scale production for clinical trials. This process involves biooxidation of arachidonic acid, leading to the desired hydroperoxide and subsequent reduction to the hydroxy acid form, showcasing the chemical versatility and potential for generating related compounds for research applications (Conrow et al., 2011).
Biological Activity and Potential Applications
Synthetic analogs of eicosanoids, including compounds with similar structures to (5Z,8Z,11Z,14Z,16S)-16-hydroxyeicosa-5,8,11,14-tetraenoate, have been explored for their biological activities. These compounds are involved in various physiological processes, such as inflammation, vasoconstriction, and cell proliferation. For example, a stable isomer of 15(S)-HETE, which is structurally similar to the compound , retains significant biological activity, suggesting the potential of these compounds in researching biological pathways and developing therapeutic agents (Pfister et al., 2016).
Mechanistic Insights in Biochemical Pathways
Studies on closely related eicosanoids provide insight into their role in enzymatic reactions, such as lipoxygenase-mediated pathways. For example, research on (5Z,8Z,11Z,13E)-15-Hydroxy-5,8,11,13-eicosatetraenoic acid (15-HETE) has revealed its limited reactivity with arachidonate 15-lipoxygenases due to structural characteristics, offering a deeper understanding of substrate specificity and enzyme catalysis mechanisms (Ivanov et al., 2002).
Therapeutic Potential and Drug Development
Research on analogs and derivatives of eicosanoids, including compounds like (5Z,8Z,11Z,14Z,16S)-16-hydroxyeicosa-5,8,11,14-tetraenoate, contributes to the development of novel therapeutic agents. The synthesis of structurally related compounds and their bioactivity assays can lead to the discovery of new drugs with potential applications in treating inflammation, cardiovascular diseases, and other conditions where eicosanoids play a crucial role (Romanov et al., 2004).
properties
Product Name |
(5Z,8Z,11Z,14Z,16S)-16-hydroxyeicosa-5,8,11,14-tetraenoate |
|---|---|
Molecular Formula |
C20H31O3- |
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,16S)-16-hydroxyicosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23)/p-1/b5-4-,10-8-,11-9-,17-14-/t19-/m0/s1 |
InChI Key |
JEKNPVYFNMZRJG-IFOZKBMWSA-M |
Isomeric SMILES |
CCCC[C@@H](/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)[O-])O |
Canonical SMILES |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



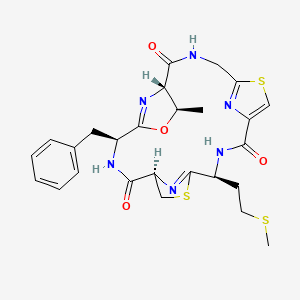
![2-O-palmitoyl-3-O-[(2E,4S,6S,8S,10S)-2,4,6,8,10-pentamethylhexacos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1265128.png)
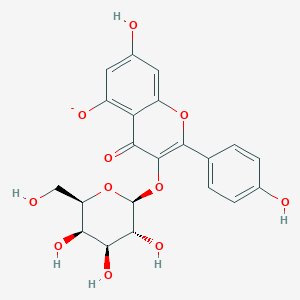
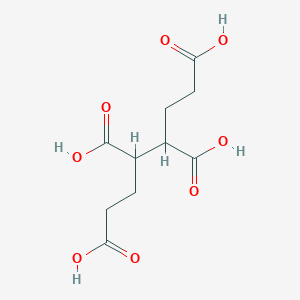
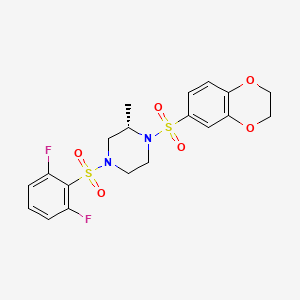
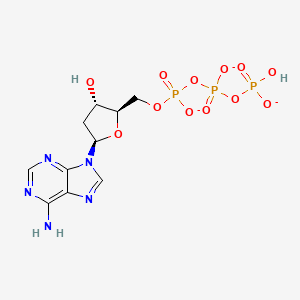

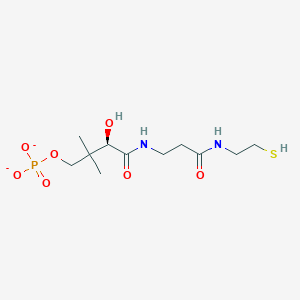
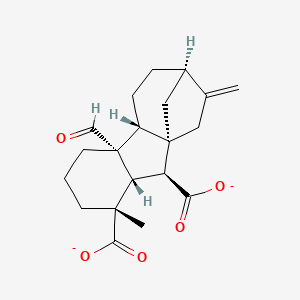
![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)
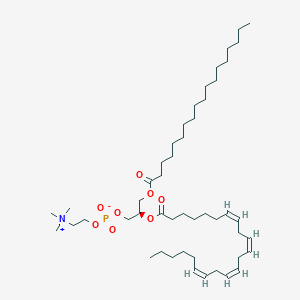
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
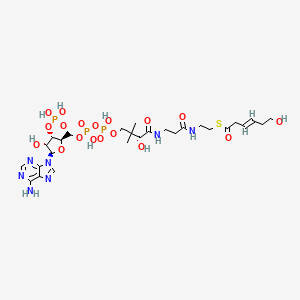
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)